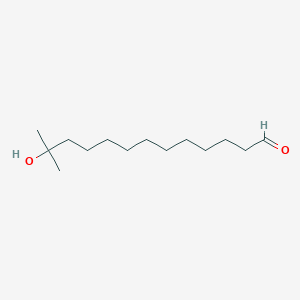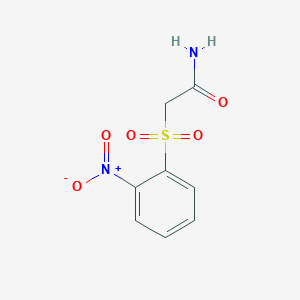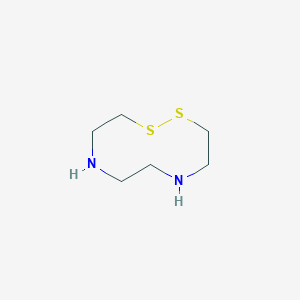![molecular formula C11H16O2S B14361984 [4-(Methanesulfinyl)butoxy]benzene CAS No. 90183-86-1](/img/structure/B14361984.png)
[4-(Methanesulfinyl)butoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Methanesulfinyl)butoxy]benzene: is an organic compound that features a benzene ring substituted with a butoxy group and a methanesulfinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Methanesulfinyl)butoxy]benzene typically involves the reaction of 4-hydroxybenzene with 4-chlorobutyl methanesulfinate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the benzene ring attacks the chlorobutyl methanesulfinate, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [4-(Methanesulfinyl)butoxy]benzene can undergo oxidation reactions, particularly at the methanesulfinyl group, leading to the formation of sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: [4-(Methanesulfinyl)butoxy]benzene serves as a versatile intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound can be used to study the effects of sulfinyl groups on biological systems.
Medicine:
Industry:
Materials Science: Used in the development of new materials with specific properties such as enhanced stability or reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 4-(Methanesulfinyl)phenol
- 4-(Methanesulfinyl)aniline
- 4-(Methanesulfinyl)benzoic acid
Uniqueness: Compared to these similar compounds, [4-(Methanesulfinyl)butoxy]benzene features a butoxy group that provides additional flexibility and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a candidate for various applications in research and industry.
Propriétés
| 90183-86-1 | |
Formule moléculaire |
C11H16O2S |
Poids moléculaire |
212.31 g/mol |
Nom IUPAC |
4-methylsulfinylbutoxybenzene |
InChI |
InChI=1S/C11H16O2S/c1-14(12)10-6-5-9-13-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |
Clé InChI |
ZTXHJSCHLVULMR-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)CCCCOC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(3,4-Dimethoxyphenyl)methyl]-3-methyloxolane-2,5-dione](/img/structure/B14361946.png)


![N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]acetamide](/img/structure/B14361981.png)

